molecular formula C21H19N3O3S B10884570 5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10884570
M. Wt: 393.5 g/mol
InChI Key: FIJLMUBJAUTIGI-UHFFFAOYSA-N
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Description

5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including 5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE, typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives often employs microwave-assisted synthesis due to its advantages in reaction speed and yield. This method involves the use of microwave irradiation to promote multi-component reactions, resulting in the formation of the desired compound in a shorter time frame compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolopyrimidine core .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tyrosinase, for example, sets it apart from other thiazolopyrimidine derivatives .

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-13-18(20(26)23-15-8-4-3-5-9-15)19(14-7-6-10-16(11-14)27-2)24-17(25)12-28-21(24)22-13/h3-11,19H,12H2,1-2H3,(H,23,26)

InChI Key

FIJLMUBJAUTIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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